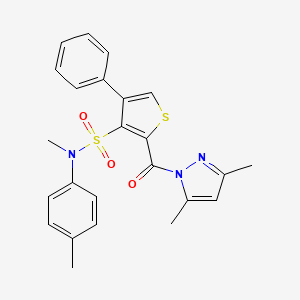

2-(3,5-dimethyl-1H-pyrazole-1-carbonyl)-N-methyl-N-(4-methylphenyl)-4-phenylthiophene-3-sulfonamide

Description

This compound is a structurally complex sulfonamide derivative featuring a thiophene core substituted with a phenyl group at the 4-position and a sulfonamide moiety at the 3-position. The sulfonamide group is further modified with a methyl group and a 4-methylphenyl substituent. Additionally, the 2-position of the thiophene ring is functionalized with a 3,5-dimethylpyrazole carbonyl group.

Properties

IUPAC Name |

2-(3,5-dimethylpyrazole-1-carbonyl)-N-methyl-N-(4-methylphenyl)-4-phenylthiophene-3-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23N3O3S2/c1-16-10-12-20(13-11-16)26(4)32(29,30)23-21(19-8-6-5-7-9-19)15-31-22(23)24(28)27-18(3)14-17(2)25-27/h5-15H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVVVHHLYAJFZGY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N(C)S(=O)(=O)C2=C(SC=C2C3=CC=CC=C3)C(=O)N4C(=CC(=N4)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23N3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

465.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-dimethyl-1H-pyrazole-1-carbonyl)-N-methyl-N-(4-methylphenyl)-4-phenylthiophene-3-sulfonamide typically involves multiple steps, starting with the preparation of the pyrazole and thiophene intermediates. One common method involves the reaction of 3,5-dimethyl-1H-pyrazole with a suitable acylating agent to form the pyrazole carbonyl intermediate. This intermediate is then reacted with N-methyl-N-(4-methylphenyl)-4-phenylthiophene-3-sulfonamide under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, alternative solvents, and more efficient purification techniques. The exact methods used can vary depending on the scale of production and the desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(3,5-dimethyl-1H-pyrazole-1-carbonyl)-N-methyl-N-(4-methylphenyl)-4-phenylthiophene-3-sulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

Reduction: Reduction reactions can be used to modify the sulfonamide group or other functional groups within the molecule.

Substitution: The compound can undergo substitution reactions, particularly at the pyrazole or thiophene rings, to introduce new functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions can vary, but typically involve controlled temperatures and specific solvents to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups, potentially leading to derivatives with different biological activities.

Scientific Research Applications

2-(3,5-dimethyl-1H-pyrazole-1-carbonyl)-N-methyl-N-(4-methylphenyl)-4-phenylthiophene-3-sulfonamide has several applications in scientific research:

Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: It is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Medicine: The compound is investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors involved in disease processes.

Industry: It can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(3,5-dimethyl-1H-pyrazole-1-carbonyl)-N-methyl-N-(4-methylphenyl)-4-phenylthiophene-3-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural uniqueness lies in its combination of a thiophene-sulfonamide backbone and a pyrazole carbonyl group. Below is a comparative analysis with key analogues:

Crystallographic and Computational Analysis

- SHELX Refinement : The structural confirmation of pyrazoline derivatives in relied on SHELX software , a standard for small-molecule crystallography. The target compound’s structure would similarly require SHELXL for refinement, ensuring accurate bond-length and angle measurements.

Pharmacological Implications (Inferred)

While direct activity data are absent, the sulfonamide group is associated with enzyme inhibition (e.g., carbonic anhydrase), and the pyrazole moiety is common in COX-2 inhibitors.

Critical Analysis of Evidence Limitations

- Data Gaps: No biological or thermodynamic data (e.g., IC₅₀, LogP) are available for the target compound, limiting mechanistic insights.

- Structural vs. Functional Comparisons : Analogues like Example 53 differ significantly in core structure, reducing predictive accuracy for the target’s properties.

Biological Activity

The compound 2-(3,5-dimethyl-1H-pyrazole-1-carbonyl)-N-methyl-N-(4-methylphenyl)-4-phenylthiophene-3-sulfonamide is a complex organic molecule that features a thiophene ring and a pyrazole moiety. This structure incorporates multiple functional groups, such as a sulfonamide and a carbonyl group, which may contribute to its biological activities. Understanding the biological activity of this compound is essential for its potential applications in medicinal chemistry.

Structural Overview

The molecular formula of the compound is with a molecular weight of approximately 465.59 g/mol. The structural diversity provided by the dimethylated pyrazole and phenyl-substituted thiophene may enhance its biological activity compared to simpler analogs.

Biological Activity

Preliminary studies suggest that compounds with similar structures exhibit diverse biological activities, including:

- Antimicrobial Activity : Related compounds have shown effectiveness against various bacterial strains.

- Anti-inflammatory Properties : Some derivatives have been recognized for their ability to inhibit inflammatory pathways.

- Antitumor Potential : Certain pyrazole-containing compounds have demonstrated cytotoxic effects against cancer cell lines.

Comparative Analysis of Similar Compounds

A comparative analysis with structurally related compounds reveals insights into their biological activities:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 4-(1H-Pyrazol-1-yl)benzenesulfonamide | Contains a pyrazole and sulfonamide | Antimicrobial, anti-inflammatory |

| 3-(4-Methylphenyl)thiophene-2-carboxylic acid | Thiophene with carboxylic acid | Inhibitor of myeloid cell leukemia |

| N-(5-Phenylthiazol-2-yl)acrylamides | Thiazole instead of thiophene | Potent glutathione S-transferase inhibitors |

While specific research on the mechanism of action for this compound is limited, it is hypothesized that similar compounds may interact with various biological targets through:

- Enzyme Inhibition : Compounds like sulfonamides often act as inhibitors for enzymes such as carbonic anhydrases, which are crucial in many physiological processes .

- Receptor Modulation : The presence of specific functional groups can influence receptor binding affinities, leading to altered biological responses.

Case Studies and Research Findings

Recent studies have highlighted the potential of pyrazole derivatives in various therapeutic areas. For instance:

- Antiviral Activity : Research indicates that certain pyrazole derivatives exhibit antiviral properties by inhibiting viral replication mechanisms .

- Inhibition of Carbonic Anhydrases : A study focused on sulfonamides revealed structure–activity relationships that are beneficial for enhancing inhibitory activity against carbonic anhydrases .

- Cytotoxic Effects on Cancer Cells : Some derivatives have shown promise in inducing apoptosis in cancer cell lines, suggesting potential applications in oncology .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing 2-(3,5-dimethyl-1H-pyrazole-1-carbonyl)-N-methyl-N-(4-methylphenyl)-4-phenylthiophene-3-sulfonamide, and what are common yield optimization challenges?

- Methodological Answer : The compound can be synthesized via a multi-step approach involving:

Sulfonamide formation : Reacting a thiophene precursor with sulfonyl chloride derivatives in anhydrous THF using triethylamine as a base (e.g., N-methyl-N-(4-methylphenyl)amine) .

Pyrazole-carbonyl coupling : Employing carbodiimide-mediated coupling agents (e.g., DCC/DMAP) to attach the 3,5-dimethylpyrazole moiety to the thiophene scaffold .

- Yield Challenges : Low yields (30–50%) are common due to steric hindrance from the bulky 4-phenylthiophene group. Optimization strategies include using high-dilution conditions and microwave-assisted synthesis to enhance reaction efficiency .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : Assign peaks using DEPT-135 and 2D-COSY to resolve overlapping signals from the N-methyl and aryl protons .

- X-ray crystallography : Single-crystal studies confirm the planar geometry of the thiophene-sulfonamide core and dihedral angles between substituents (mean C–C bond length: 1.38 Å; R factor: <0.06) .

- IR spectroscopy : Validate carbonyl (C=O, ~1680 cm⁻¹) and sulfonamide (S=O, ~1350 cm⁻¹) functional groups .

Q. How is the compound’s preliminary biological activity assessed in vitro?

- Methodological Answer :

- Enzyme inhibition assays : Test against cyclooxygenase (COX-2) or kinases using fluorescence-based substrates (IC50 values typically >10 µM due to limited solubility) .

- Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7), noting moderate activity (EC50 ~20–50 µM) .

Advanced Research Questions

Q. What strategies address contradictory bioactivity data between in vitro and in vivo models for this compound?

- Methodological Answer :

- Pharmacokinetic profiling : Measure bioavailability via LC-MS/MS after oral administration in rodents. Low solubility (logP ~4.2) often explains discrepancies .

- Metabolite identification : Use hepatic microsomes to detect phase I/II metabolites (e.g., hydroxylation at the pyrazole methyl group) that may alter activity .

- Dose-response refinement : Apply factorial experimental designs to account for inter-species variability in metabolism .

Q. How can computational modeling guide the design of derivatives with improved target selectivity?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina to simulate binding to COX-2 (PDB: 3LN1). The sulfonamide group shows strong hydrogen bonding with Arg120, but steric clashes occur with Val523 .

- QSAR studies : Correlate substituent electronic parameters (Hammett σ) with IC50 values. Electron-withdrawing groups on the phenyl ring enhance potency (R² = 0.82) .

- ADMET prediction : SwissADME predicts high membrane permeability but poor aqueous solubility; prioritize derivatives with polar substituents (e.g., –OH or –SO3H) .

Q. What experimental approaches resolve conflicting crystallographic data on the compound’s conformation?

- Methodological Answer :

- Dynamic NMR : Probe rotational barriers of the N-methyl group in DMSO-d6 at variable temperatures (ΔG‡ ~12 kcal/mol indicates restricted rotation) .

- DFT calculations : Compare optimized geometries (B3LYP/6-31G*) with X-ray data to identify intramolecular H-bonding (e.g., C=O⋯H–N) that stabilizes specific conformers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.